Home > Products > Screening Compounds P109807 > (+)-N-Desmethyl Tramadol-d3
(+)-N-Desmethyl Tramadol-d3 -

(+)-N-Desmethyl Tramadol-d3

Catalog Number: EVT-15430422
CAS Number:
Molecular Formula: C15H23NO2
Molecular Weight: 252.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(+)-N-Desmethyl Tramadol-d3 is a deuterated form of N-desmethyl tramadol, which is a metabolite of tramadol, a widely used synthetic analgesic. This compound is primarily utilized in scientific research to study the pharmacokinetics and metabolism of tramadol and its derivatives. The deuterium labeling enhances the compound's traceability in biological systems, making it a valuable tool in drug metabolism studies.

Source

The compound is derived from tramadol, which is synthesized through various chemical processes. The specific synthesis of (+)-N-desmethyl tramadol-d3 involves modifications to the original tramadol structure to include deuterium labeling. The compound has the CAS number 1346601-74-8 and is available from various chemical suppliers for research purposes .

Classification

(+)-N-Desmethyl Tramadol-d3 falls under the category of synthetic opioids and is classified as an analgesic. Its primary action is as a μ-opioid receptor agonist, similar to its parent compound, tramadol. The compound is also associated with serotonin and norepinephrine reuptake inhibition, contributing to its analgesic effects .

Synthesis Analysis

Methods

The synthesis of (+)-N-desmethyl tramadol-d3 involves several key steps:

  1. Desmethylation: Tramadol undergoes a desmethylation reaction to remove a methyl group, resulting in N-desmethyl tramadol.
  2. Benzylation: The N-desmethyl tramadol is then reacted with a benzylating agent to introduce a benzyl group.
  3. Deuterium Labeling: The final step incorporates deuterium atoms into the benzyl group, yielding (+)-N-desmethyl tramadol-d3.

Technical Details

The synthetic route typically requires controlled reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and quality control.

Molecular Structure Analysis

Structure

The molecular formula for (+)-N-desmethyl tramadol-d3 is C₁₅H₂₁ClD₃NO₂, with a molecular weight of approximately 288.83 g/mol. The structure features a cyclohexanol moiety with a methoxyphenyl group and a deuterated methylamino side chain.

Data

  • Molecular Weight: 288.82800 g/mol
  • Exact Mass: 288.16800 g/mol
  • Polar Surface Area: 41.49 Ų
  • LogP: 3.48530 .
Chemical Reactions Analysis

Reactions

(+)-N-desmethyl tramadol-d3 can participate in several chemical reactions:

  1. Oxidation: This compound can be oxidized to form N-oxide derivatives.
  2. Reduction: Reduction reactions can revert the compound back to its parent form, tramadol.
  3. Substitution: The benzyl group may be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄).
  • Substitution Conditions: Catalysts like palladium on carbon (Pd/C) are often required.

Major Products

The major products from these reactions include:

  • Oxidation leading to N-oxide derivatives.
  • Reduction yielding tramadol.
  • Substitution resulting in various substituted benzyl derivatives.
Mechanism of Action

The mechanism by which (+)-N-desmethyl tramadol-d3 exerts its effects involves interaction with the μ-opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects similar to those produced by other opioids.

Process and Data

Upon administration, the compound undergoes metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to the formation of active metabolites such as O-desmethyl tramadol (M1). This metabolite exhibits significantly higher μ-opioid receptor affinity compared to the parent compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Density: Not available in current literature.
  • Boiling Point & Melting Point: Specific values are not provided but are essential for practical applications.

Chemical Properties

  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
  • Stability: Stability under various conditions needs further investigation, particularly regarding light and temperature sensitivity .
Applications

(+)-N-desmethyl tramadol-d3 has significant scientific applications:

  1. Pharmacokinetic Studies: Used extensively in research to track the metabolism of tramadol and its derivatives in biological systems.
  2. Analytical Chemistry: Serves as an internal standard in mass spectrometry-based assays for quantifying tramadol levels in biological samples.
  3. Drug Development Research: Aids in understanding the metabolic pathways of opioids, contributing to safer opioid formulations with fewer side effects .
Metabolic Pathways and Enzymatic Biotransformation

Role of Cytochrome P450 Isozymes in Tramadol Metabolism

Tramadol undergoes complex hepatic biotransformation primarily mediated by cytochrome P450 (P450) isozymes. The drug is administered as a racemate, with the (+)- and (−)-enantiomers exhibiting distinct metabolic fates and pharmacological activities.

CYP2D6-Mediated O-Desmethylation and Its Stereoselectivity

CYP2D6 catalyzes the stereoselective O-demethylation of tramadol to form the active metabolite (+)-O-desmethyltramadol (M1), which exhibits ~200-fold greater µ-opioid receptor affinity than the parent compound [1] [7]. This conversion demonstrates marked enantioselectivity:

  • Reaction Efficiency: (+)-tramadol undergoes O-demethylation 2.3-fold faster than (−)-tramadol in human liver microsomes [4]
  • Metabolite Potency: The resulting (+)-M1 enantiomer is a potent µ-opioid agonist, while (−)-M1 shows negligible opioid activity [4] [7]
  • Genetic Dependence: CYP2D6 poor metabolizers exhibit 60-70% reduced M1 formation, diminishing tramadol's analgesic efficacy [1] [7]

Table 1: Stereoselective Metabolism of Tramadol Enantiomers by CYP2D6

EnantiomerMain Metabolic PathwayMajor MetaboliteRelative Formation RateOpioid Receptor Affinity (Ki, nM)
(+)-tramadolO-demethylation(+)-M11.0 (reference)3.4
(−)-tramadolN-demethylation(−)-M20.43>10,000

CYP3A4/CYP2B6 Contribution to N-Desmethylation Pathways

Parallel N-demethylation pathways generate the inactive metabolite N-desmethyltramadol (M2):

  • Primary Enzymes: CYP3A4 and CYP2B6 collectively account for >85% of M2 formation in humans [3] [6]
  • Kinetic Parameters: Vmax for M2 formation is 4.2 nmol/min/mg protein in human liver microsomes, with Km of 68 µM [4]
  • Deuterium Effects: (+)-N-Desmethyl Tramadol-d3 incorporates deuterium at the N-methyl group, potentially altering metabolic kinetics through the isotope effect [6] [7]Competitive inhibition occurs between pathways, as demonstrated by methadone (CYP2D6 inhibitor) reducing M1 formation by 51% while increasing M2 concentrations by 58% [3].

Comparative Metabolic Profiling Across Species

Interspecies Variability in CYP2D Ortholog Activity

Orthologous cytochrome P450 enzymes exhibit significant functional divergence across species, profoundly impacting tramadol bioactivation:

Table 2: Comparative Tramadol Metabolism in Mammalian Species

SpeciesCYP2D OrthologM1 Formation Rate (pmol/min/mg)M2 Formation Rate (pmol/min/mg)M1/M2 RatioClinically Relevant Finding
HumanCYP2D6142 ± 241,890 ± 3100.075Variable analgesia linked to CYP2D6 polymorphisms
DogCYP2D1536 ± 82,950 ± 4800.012Minimal analgesia due to low M1 concentrations
CatCYP2D*1,120 ± 190610 ± 951.84Consistent analgesia observed
RatCYP2D1/2420 ± 65830 ± 1400.51Not translational for human predictions

Data adapted from in vitro liver microsomal studies [4] [5]

Key interspecies differences:

  • Dogs: Exhibit 3.9-fold lower M1 formation than cats and 7-fold higher M2 formation than humans, explaining poor clinical efficacy in canine models [4] [8]
  • Cats: Unusually efficient O-demethylation (M1/M2 ratio = 1.84) correlates with strong analgesic response [5]
  • Metabolic Switching: Canine CYP2B11 shows 19-fold higher N-demethylation activity than human CYP2B6, representing a major pathway divergence [4]

Implications for Preclinical Model Selection

Species-specific metabolism critically influences preclinical data translation:

  • Canine Limitations: Dogs overexpress CYP2B11, accelerating M2 formation and yielding M1 plasma concentrations (0.027-0.1 AUC ratio) insufficient for µ-opioid activation [4] [8]
  • Feline Advantages: Cats demonstrate M1/AUC ratios (1.4) exceeding humans (0.27), making them superior models for M1-mediated analgesia studies [5]
  • Pharmacogenomic Considerations: Transgenic mice expressing human CYP2D6 provide more predictive models than wild-type rodents for studying tramadol bioactivation [7]

Mechanistic Insights into Deuterium Isotope Effects

Impact of Deuteration on Metabolic Stability and Enzyme Kinetics

Deuterium substitution at metabolic soft spots alters reaction kinetics through the kinetic isotope effect (KIE):

  • Primary KIE: C-D bond cleavage exhibits 2-10-fold slower kinetics than C-H due to reduced zero-point energy [6] [7]
  • Metabolic Blockade: (+)-N-Desmethyl Tramadol-d3 incorporates deuterium at the N-methyl group, potentially impeding N-demethylation by CYP3A4/CYP2B6
  • Computational Modeling: Physiologically based pharmacokinetic (PBPK) simulations predict 51% increased tramadol exposure and 52% decreased M1 following quinidine-induced CYP2D6 inhibition [6]

Table 3: Isotope Effects on Tramadol Metabolite Formation

Deuterated PositionTargeted Metabolic PathwayTheoretical KIEObserved Metabolic ChangeAnalytical Utility
O-methylO-demethylation2.5-6.860-75% reduced M1 formationCYP2D6 activity probe
N-methylN-demethylation3.0-7.155-80% reduced M2 formationCYP3A4/2B6 activity probe
Aromatic ringHydroxylation<1.5Negligible changeNot diagnostically useful

Isotope-Labeled Tracers in Metabolic Flux Analysis

Deuterated analogs enable precise quantification of metabolic routing:

  • Tracer Applications: (+)-N-Desmethyl Tramadol-d3 serves as internal standard for LC-MS/MS quantification, improving accuracy in metabolic studies [8]
  • Flux Differentiation: Co-administration of deuterated/non-deuterated tramadol distinguishes CYP2D6-mediated (O-demethylation) from CYP3A4-mediated (N-demethylation) pathways in vivo [6]
  • Enzyme Inhibition Studies: Fluconazole coadministration with tramadol in dogs demonstrated 80% decreased M2 formation while M1 concentrations increased 2.3-fold, confirming CYP2B11/CYP3A12 inhibition [8]Metabolic flux analysis using deuterated tracers revealed that CYP2D6 poor metabolizers shunt 40% more tramadol through N-demethylation pathways, compensating for reduced opioid activation through noradrenergic effects [3] [7].

Properties

Product Name

(+)-N-Desmethyl Tramadol-d3

IUPAC Name

(1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol

Molecular Formula

C15H23NO2

Molecular Weight

252.37 g/mol

InChI

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3

InChI Key

VUMQHLSPUAFKKK-RSGFOGQCSA-N

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O

Isomeric SMILES

[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.